[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile
Description
Molecular Architecture and IUPAC Nomenclature
The compound [4'-(benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile features a biphenyl backbone with two distinct functional groups: a benzyloxy substituent at the para position of one phenyl ring and an acetonitrile group at the para position of the adjacent ring. The IUPAC name is derived systematically by prioritizing the biphenyl system as the parent structure. The benzyloxy group (-OCH₂C₆H₅) is assigned the locant 4' on the first phenyl ring, while the acetonitrile group (-CH₂CN) occupies the 4-position on the second ring.
The molecular formula is C₂₁H₁₇NO , with a molecular weight of 299.37 g/mol . Key structural identifiers include:
- SMILES : C1=CC=C(C=C1)C2=CC=C(C=C2)C(C#N)OC3=CC=CC=C3
- InChIKey : UZRZFYQJXGQKQH-UHFFFAOYSA-N
Comparative analysis of analogous compounds, such as 2-(4-phenylmethoxyphenyl)acetonitrile (C₁₅H₁₃NO) and [4-(benzyloxy)phenoxy]acetonitrile (C₁₅H₁₃NO₂), highlights the influence of substituent positioning on nomenclature and properties.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for [4'-(benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile are limited, studies on related biphenyl systems provide insights. For example, 3,3'-bis(benzyloxy)-1,1'-biphenyl exhibits a dihedral angle of 28.5° between phenyl rings due to steric hindrance from substituents. In the target compound, the benzyloxy group likely induces similar torsional strain, reducing coplanarity between the biphenyl rings.
Conformational stability is further influenced by the electron-withdrawing acetonitrile group, which may promote intramolecular charge transfer (ICT) interactions. Nuclear magnetic resonance (NMR) studies of structurally similar compounds, such as 3''-(benzyloxy)-[1,1':2',1''-terphenyl]-2-amine, reveal deshielded aromatic protons (δ 6.78–7.49 ppm), suggesting analogous electronic environments in the target molecule.
Electronic Structure and Resonance Effects
The electronic structure of [4'-(benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile is governed by two key features:
- Benzyloxy Group : The oxygen atom donates electron density via resonance, activating the attached phenyl ring toward electrophilic substitution.
- Acetonitrile Group : The nitrile (-C≡N) withdraws electron density through inductive effects, deactivating the adjacent ring.
Density functional theory (DFT) calculations on related systems, such as 4-benzyloxybenzyl cyanide, demonstrate significant polarization at the nitrile carbon (partial charge: +0.32 e). This polarization facilitates nucleophilic attacks at the nitrile group, a property exploited in synthetic applications. Resonance hybridization between the biphenyl π-system and the nitrile’s triple bond further stabilizes the molecule, as evidenced by red-shifted UV-Vis absorption bands in analogous compounds.
Comparative Analysis with Related Biphenylacetonitrile Derivatives
The biphenyl framework in the target compound enhances conjugation compared to monophenyl analogs, as seen in its extended π-system. Unlike [4-(benzyloxy)phenoxy]acetonitrile, which contains an ether linkage, the absence of an oxygen bridge in [4'-(benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile reduces steric constraints, allowing greater rotational freedom.
Properties
Molecular Formula |
C21H17NO |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[4-(4-phenylmethoxyphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H17NO/c22-15-14-17-6-8-19(9-7-17)20-10-12-21(13-11-20)23-16-18-4-2-1-3-5-18/h1-13H,14,16H2 |
InChI Key |
MZUKKFKLEOLJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group is introduced to the biphenyl structure through a benzyloxylation reaction. This involves the reaction of biphenyl with benzyl alcohol in the presence of a suitable catalyst.
Acetonitrile Group Introduction: The acetonitrile group is introduced through a cyanation reaction.
Industrial Production Methods: Industrial production of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetonitrile group to an amine group, yielding [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]carboxylic acid.
Reduction: [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethylamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the interactions of biphenyl derivatives with biological macromolecules.
Medicine:
Drug Development: Due to its structural similarity to certain bioactive molecules, [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile is explored for potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile involves its interaction with specific molecular targets. The benzyloxy group enhances its lipophilicity, facilitating its passage through biological membranes. The acetonitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile with key analogs differing in substituents at the 4'-position of the biphenyl ring:
Key Observations:
- Electronic Effects : The benzyloxy group donates electrons via resonance, activating the biphenyl ring toward electrophilic reactions compared to electron-withdrawing groups like chloro.
- In contrast, the diphenylamino analog (CAS 1000504-19-7) exhibits significant steric hindrance, limiting its utility in sterically demanding reactions.
- Solubility: Benzyloxy derivatives generally exhibit higher solubility in organic solvents (e.g., DMSO, ethers) compared to non-polar parent compounds.
Research Findings and Methodological Insights
Crystallographic Analysis
While direct crystallographic data for [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile are unavailable, biphenylacetonitriles with electron-donating substituents (e.g., methoxy) often form well-defined crystals suitable for SHELXL refinement. For example, SHELX software has been critical in resolving structures of related compounds, such as 4-phenylbenzyl cyanide derivatives.
Biological Activity
The compound [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile, also known as 4-Benzyloxyphenylacetonitrile, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile can be represented as follows:
This structure features a biphenyl moiety with a benzyloxy group and an acetonitrile functional group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile has been evaluated in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on cancer cell lines.
1. Enzyme Inhibition
Research indicates that compounds similar to [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile exhibit inhibitory effects on aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer (CRPC) . The inhibition of AKR1C3 is significant because it plays a role in steroid metabolism and cancer progression.
2. Anticancer Activity
Studies have demonstrated that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines. For instance, a related compound was tested against colon, lung, and breast cancer cell lines using the MTT assay and showed promising results with good activity across all tested lines .
The mechanism by which [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile exerts its biological effects involves interaction with specific molecular targets. The benzyloxy group enhances the lipophilicity of the compound, facilitating its ability to cross cellular membranes and interact with intracellular targets.
Table 1: Summary of Biological Activities
Case Studies
Several studies have focused on the pharmacological properties of compounds related to [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile:
- Study on AKR1C3 Inhibition : A study highlighted the design of new AKR1C3 inhibitors based on the benzyloxy-benzylamino scaffold. The results showed that modifications to the scaffold improved potency and selectivity compared to earlier compounds .
- In Vivo Efficacy : Another investigation assessed a derivative's ability to reduce retinal vascular leakage in diabetic rats, indicating potential therapeutic applications for diabetic retinopathy. The compound maintained efficacy without observable toxicity over a month-long administration period .
Q & A
Q. What are the key synthetic routes for [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile?
The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for constructing biphenyl systems. A boronic acid derivative (e.g., 4-benzyloxyphenylboronic acid) is coupled with a brominated acetonitrile precursor (e.g., 4-bromophenylacetonitrile) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with a base like Na₂CO₃ . Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. How is the purity and structural integrity of the compound validated?
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity.
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the benzyloxy group (δ ~4.9–5.1 ppm for OCH₂Ph; aromatic protons δ ~6.8–7.6 ppm) and nitrile (δ ~120–122 ppm in ¹³C) confirm the structure.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated for C₂₁H₁₇NO: 299.1310; observed: 299.1305) .
Q. What solvent systems are optimal for crystallization?
Slow evaporation in a mixed solvent system (e.g., dichloromethane/hexane, 1:3 v/v) at 4°C yields single crystals suitable for X-ray diffraction. Crystallographic data refinement via SHELXL (e.g., R-factor < 0.05) ensures accurate bond-length/angle determination .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?
Discrepancies between NMR (e.g., unexpected splitting) and MS (e.g., adduct formation) require:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify coupling patterns.
- X-ray crystallography : Definitive structural confirmation, especially for stereochemical ambiguities .
- Control experiments : Re-synthesize the compound under anhydrous conditions to rule out hydrolysis of the nitrile group .
Q. What strategies optimize reaction yield in biphenyl coupling?
- Catalyst screening : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered systems.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hrs reflux) with comparable yields (~75–80%) .
- Solvent effects : DMF improves solubility of polar intermediates but may require rigorous drying to prevent side reactions.
Q. How do electronic substituent effects influence the compound’s reactivity?
- Electron-donating groups (e.g., benzyloxy) : Activate the aryl ring toward electrophilic substitution but may deactivate the nitrile group toward nucleophilic attack.
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution and predict regioselectivity in derivatization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
